Valsartan monosodium

Description

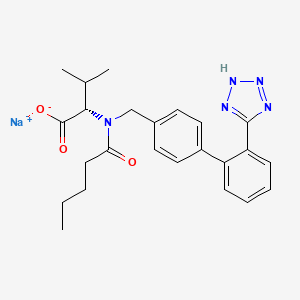

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

391231-02-0 |

|---|---|

Molecular Formula |

C24H28N5NaO3 |

Molecular Weight |

457.5 g/mol |

IUPAC Name |

sodium;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |

InChI |

InChI=1S/C24H29N5O3.Na/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28);/q;+1/p-1/t22-;/m0./s1 |

InChI Key |

KVPFCQWDTYOLIK-FTBISJDPSA-M |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)[O-].[Na+] |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Valsartan Monosodium: an Overview in Chemical and Pharmaceutical Research

Nomenclature and Classification within Angiotensin II Receptor Blockers (ARBs)

Valsartan (B143634) monosodium is the monosodium salt of valsartan. google.comgoogle.com The chemical name for valsartan is (S)-3-methyl-2-(N-{[2'-(2H-1,2,3,4-tetrazol-5-yl)biphenyl-4-yl]methyl}pentanamido)butanoic acid. wikipedia.org Other chemical names include N-[p-(o-1H-Tetrazol-5-ylphenyl)benzyl]-N-valeryl-L-valine and N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine. drugfuture.comdrugs.com

Valsartan belongs to the class of drugs known as angiotensin II receptor blockers (ARBs). wikipedia.orgnih.gov This class also includes compounds like telmisartan, candesartan, losartan, olmesartan, and irbesartan. nih.gov ARBs function by selectively blocking the angiotensin II type 1 (AT1) receptor. ontosight.airxreasoner.com This prevents angiotensin II, a potent vasoconstrictor, from binding to the receptor and exerting its effects, which include blood vessel constriction and the stimulation of aldosterone (B195564) production. wikipedia.orgnih.gov

The chemical structure of valsartan features a biphenyltetrazole and a valine moiety. ontosight.ai It is a nonpeptide antagonist, meaning it blocks the receptor without having a peptide structure itself. drugfuture.com

Table 1: Nomenclature of Valsartan and its Monosodium Salt

| Name Type | Compound Name |

| IUPAC Name | (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid nih.gov |

| CAS Name | N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine drugfuture.com |

| Other Names | N-[p-(o-1H-tetrazol-5-ylphenyl)benzyl]-N-valeryl-L-valine drugfuture.com |

| Salt Form | Valsartan Monosodium google.comgoogle.com |

Evolution of Research on this compound and its Analogues

Research on valsartan began with its synthesis and patenting in 1990. fabad.org.tr It was first approved for medical use in Europe in 1996 and in the United States in 1997. nih.gov Early research focused on its pharmacological profile as a potent and orally active nonpeptide angiotensin II AT1-receptor antagonist. drugfuture.com Studies from the early 1990s established its mechanism of action and clinical pharmacology. drugfuture.com

Subsequent research has explored various aspects of valsartan, including its synthesis processes and the development of analogues. One area of investigation has been the optimization of its synthesis. For example, a five-step synthesis starting from 4'-methyl-2-cyanobiphenyl has been described, with a key step involving the Lewis acid-catalyzed formation of the tetrazole ring. researchgate.net Alternative synthesis routes have also been developed, such as those involving a Suzuki-Miyaura coupling reaction. europa.eu

The development of analogues has been another significant research avenue. The combination of valsartan with other active pharmaceutical ingredients has been a key focus. For instance, a combination of sacubitril (B1662468) (a neprilysin inhibitor) and valsartan has been developed. frontiersin.org Research has shown that this combination can offer benefits over valsartan alone in certain patient populations. frontiersin.org

Further research has also investigated the different salt forms of valsartan, including the monosodium and disodium (B8443419) salts. google.comgoogle.comrsc.org Studies have also looked into the stereochemistry of valsartan, noting that it is a chiral molecule and that the (S)-enantiomer is the biologically active form. ontosight.ai The (R)-enantiomer has been identified as an impurity in some formulations. ncats.ioncats.io

Table 2: Key Research Milestones for Valsartan

| Year | Milestone | Research Focus |

| 1990 | Patented fabad.org.tr | Initial synthesis and discovery. |

| 1991 | First preparation described in patents. drugfuture.com | Synthesis and chemical preparation. |

| 1993 | Pharmacological profile published. drugfuture.com | Characterization as an angiotensin II AT1-receptor antagonist. |

| 1996 | Approved for medical use in Europe. nih.gov | Clinical application. |

| 1997 | Approved for medical use in the United States. nih.gov | Clinical application. |

| 2003 | Major clinical trial results published (VALIANT). pharmacophorejournal.com | Comparison with other antihypertensives in high-risk patients. |

| Post-2010 | Development of sacubitril/valsartan combination. frontiersin.org | Research into combination therapies and analogues. |

Synthetic Methodologies and Process Chemistry Research of Valsartan Monosodium

Strategic Approaches to Valsartan (B143634) Chemical Synthesis

The formation of the central biphenyl (B1667301) tetrazole moiety is the cornerstone of valsartan synthesis. Methodologies have evolved from initial patents to more sophisticated and efficient catalytic processes, primarily focusing on the crucial aryl-aryl bond formation.

Suzuki-Miyaura Coupling in Biphenyl Tetrazole Core Formation

The Suzuki-Miyaura cross-coupling reaction is a widely utilized and pivotal method for constructing the biphenyl core of valsartan. d-nb.inforesearchgate.net This palladium-catalyzed reaction typically involves the coupling of an aryl boronic acid derivative with an aryl halide. researchgate.net One synthetic approach involves the N-acylation of a boronic acid ester, followed by a Suzuki-Miyaura coupling of the resulting borate (B1201080) with a 2-halobenzonitrile to form a cyano-substituted biphenyl precursor. europa.eu This precursor is later converted to the tetrazole ring. europa.eu

Initial strategies encountered challenges, such as the intoxication of heterogeneous palladium catalysts by the tetrazole group when a pre-formed tetrazole-substituted boronic acid was used. europa.eu This led to the development of alternative routes where the tetrazole ring is formed after the biphenyl structure is established. europa.eu Heterogeneous catalysts, such as palladium-substituted cerium-tin-oxide (Ce₀.₂₀Sn₀.₇₉Pd₀.₀₁O₂-δ), have been employed to facilitate this key coupling step, often in continuous flow reactor setups. d-nb.info Research into scaling up this reaction has identified catalysts like SiliaCat DPP-Pd, which can produce the biphenyl intermediate in high yields. researchgate.net

Table 1: Suzuki-Miyaura Coupling Approaches for Valsartan Precursor

| Reactant 1 | Reactant 2 | Catalyst | Key Outcome | Reference |

|---|---|---|---|---|

| Functionalized borate (12) | 2-Iodobenzonitrile (13a) | Ce₀.₂₀Sn₀.₇₉Pd₀.₀₁O₂-δ | Formation of CN-biphenyl compound (14) in 70-85% yield. | europa.eu |

| 2-Chlorobenzonitrile | 4-Tolylboronic acid | SiliaCat DPP-Pd | High yield (up to 100%) synthesis of 4′-methyl-2-biphenylcarbonitrile. | researchgate.net |

Negishi Coupling as an Alternative Aryl-Aryl Bond Formation Strategy

The Negishi coupling presents an efficient alternative for the formation of the crucial aryl-aryl bond in valsartan synthesis. beilstein-journals.orgnih.gov This method utilizes organozinc compounds, which can exhibit better transmetalation activity and chemoselectivity compared to the organoboron reagents used in Suzuki-Miyaura couplings. beilstein-journals.org A key advantage is that many common functional groups are not reactive towards organozinc species. beilstein-journals.org

A typical retrosynthetic analysis shows the valsartan precursor being constructed via a Negishi coupling between an aryl bromide and an organozinc derivative of 5-phenyl-1-trityl-1H-tetrazole. beilstein-journals.orgresearchgate.net This approach involves the directed ortho-metalation of the protected phenyltetrazole, followed by transmetalation with a zinc salt to form the key organozinc intermediate. researchgate.netderpharmachemica.com This intermediate is then coupled with an aryl bromide, such as Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate, in the presence of a palladium catalyst like Pd(OAc)₂ with a suitable ligand (e.g., Q-phos), to yield the biphenyltetrazole structure. researchgate.net This strategy is considered commercially viable and applicable for large-scale production. beilstein-journals.org

Other Catalytic Systems for C-H Activation in Synthesis

Beyond traditional cross-coupling reactions, research has explored more atom-economical strategies such as direct C-H activation. A notable system involves the use of inexpensive ruthenium trichloride (B1173362) hydrate (B1144303) (RuCl₃·xH₂O) with triphenylphosphine (B44618) (PPh₃) as a catalyst. nih.gov This method has been successfully applied to the practical synthesis of angiotensin II receptor blockers, including valsartan. nih.gov This approach offers a sustainable and efficient pathway to the essential biphenyl moiety, minimizing pre-functionalization steps and reducing waste. nih.gov

Optimization of Reaction Conditions and Yield for Valsartan Precursors

Process chemistry research places significant emphasis on optimizing reaction parameters to maximize yield, purity, and throughput while ensuring scalability and safety. Key areas of focus include the selection of solvents and the fine-tuning of temperature and pressure.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is critical and can significantly impact reaction rates, yields, and even the feasibility of subsequent steps in a multi-step synthesis. For instance, in a sequence involving N-acylation followed by a Suzuki coupling, an aprotic solvent like dioxane is preferred for the acylation to prevent hydrolysis of the acid chloride reagent. europa.eu However, the subsequent palladium-catalyzed coupling may require an aqueous environment, necessitating a water-miscible solvent like dioxane or a mixed solvent system such as ethanol (B145695)/water. europa.eu

In other process steps, such as the alkylation of L-valine methyl ester with 1-triphenylmethyl-5-[4′-(bromomethyl)biphenyl-2-yl]tetrazole, solvents like N,N-dimethylformamide (DMF) are used. acs.org For purification of the final crude product, various solvents including ethyl acetate (B1210297), isopropyl acetate, methyl acetate, and methylene (B1212753) chloride are employed, with the choice affecting the crystal form and purity of the isolated valsartan. google.com Efforts to create greener manufacturing processes have also led to the substitution of halogenated solvents like chlorobenzene (B131634) with alternatives such as cyclohexane (B81311) in certain bromination steps. acs.org

Table 2: Solvent Systems in Valsartan Synthesis Steps

| Synthesis Step | Solvent System | Purpose / Observation | Reference |

|---|---|---|---|

| Suzuki Coupling | EtOH:H₂O=7:3 | Determined as the standard reaction solvent for the heterogeneous Pd-catalyst. | europa.eu |

| N-Acylation | 1,4-Dioxane | Aprotic solvent suitable for the N-acylation step and subsequent Suzuki coupling. | europa.eu |

| Alkylation | N,N-Dimethylformamide (DMF) | Used for the reaction of an L-valine ester with the bromomethyl biphenyl tetrazole intermediate. | acs.org |

| Acylation | Toluene | Used with N,N-diisopropylethylamine for the valeryl chloride acylation step. | acs.org |

| Bromination | Cyclohexane | Substituted for chlorobenzene to create a more environmentally friendly process. | acs.org |

Temperature and Pressure Optimization in Scaled-Up Syntheses

Temperature is a crucial parameter for controlling reaction rates and minimizing side-product formation. For the N-acylation of a boronic acid derivative with valeryl chloride, studies have shown that increasing the reaction temperature from 40°C to 80°C significantly increases the reaction rate. europa.eu Similarly, the formation of the tetrazole ring from a nitrile precursor is often conducted at elevated temperatures, with a preferred range of 115°C to 130°C to ensure efficient conversion. google.com

Conversely, some steps require lower temperatures to maintain selectivity and quality. For example, an acylation step using valeryl chloride is performed at 5-10°C, while the formation of an oxalate (B1200264) salt intermediate is carried out at 10-15°C. acs.org Final crystallization steps are often performed at very low temperatures (-15 to -20 °C) to maximize the yield of the purified solid. acs.org While many steps are performed at atmospheric pressure, certain reactions, such as debenzylation, have historically used high-pressure hydrogen gas with a palladium on carbon (Pd/C) catalyst. acs.org

Table 3: Temperature Optimization in Valsartan Synthesis

| Reaction Step | Temperature Range | Effect / Purpose | Reference |

|---|---|---|---|

| N-Acylation | 40°C - 80°C | Reaction rate increases with higher temperature. | europa.eu |

| Alkylation | 45°C - 50°C | Maintained until reaction completion. | acs.org |

| Tetrazole Formation | 115°C - 130°C | Preferred temperature range for efficient reaction. | google.com |

| Acylation | 5°C - 10°C | Controlled temperature for the addition of valeryl chloride. | acs.org |

Enantioselective Synthesis and Chiral Control Mechanisms

The stereochemistry of valsartan is crucial for its pharmacological activity, with the S-enantiomer being significantly more active than the R-enantiomer. nih.govmdpi.com Therefore, synthetic strategies are meticulously designed to control the chiral center, which originates from the L-valine derivative used as a starting material. researchgate.netacs.org

Investigation of L-Valine Derivative Incorporation

The synthesis of valsartan commonly involves the use of an L-valine derivative, such as L-valine methyl ester hydrochloride. acs.orgfabad.org.tr One synthetic approach involves the reaction of 4-bromomethyl-2′-cyanobiphenyl with L-valine methyl ester hydrochloride. acs.org An alternative route utilizes the coupling of L-valine methyl ester with a biphenyl aldehyde via reductive amination. d-nb.info Another method describes the alkylation of L-valine methyl ester hydrochloride with 1-triphenylmethyl-5-[4′-(bromomethyl)biphenyl-2-yl]tetrazole. acs.org

A significant challenge in these synthetic routes is the potential for racemization, particularly during steps involving harsh basic or acidic conditions, such as the hydrolysis of the ester group. researchgate.netacs.org This can lead to the formation of the undesired R-isomer of valsartan. researchgate.net

Control and Purity of S-Configuration in Final Product

Maintaining the stereochemical integrity of the L-valine moiety is paramount to achieving high enantiomeric purity in the final valsartan product. researchgate.net Research has shown that the choice of hydrolysis conditions for the ester group at the final stages of synthesis significantly impacts the level of racemization. For instance, the use of strong bases like sodium hydroxide (B78521) or potassium hydroxide can lead to racemization of up to 15%. acs.org

To mitigate this, alternative hydrolysis methods have been investigated. One successful approach involves the use of barium hydroxide, which has been shown to result in less than 3% racemization and allows for the crystallization of valsartan with an enantiomeric purity greater than 99.7%. acs.org Another strategy to obtain high-purity S-valsartan from a mixture of enantiomers is through diastereomeric crystallization using a chiral resolving agent like dehydroabietylamine (B24195) (DHAA). researchgate.net This method has demonstrated the potential to achieve a purity of 99.1% for S-valsartan. researchgate.net

The following table summarizes the impact of different bases on the racemization of valsartan during hydrolysis:

| Hydrolysis Base | Racemization Percentage | Reference |

| Sodium Hydroxide | Up to 15% | acs.org |

| Potassium Hydroxide | Up to 15% | acs.org |

| Barium Hydroxide | < 3% | acs.org |

Novel Process Development for Valsartan Monosodium

In an effort to improve the manufacturing process of valsartan, researchers are exploring innovative technologies like continuous flow synthesis and enzymatic reactions. These methods offer potential advantages in terms of efficiency, safety, and product quality. europa.euresearchgate.net

Exploration of Continuous Flow Synthesis for Intermediates

Continuous flow chemistry has emerged as a promising alternative to traditional batch processing for the synthesis of valsartan intermediates. researchgate.netcore.ac.uk This approach involves performing chemical reactions in a continuously flowing stream within a reactor system. One developed continuous process for a late-stage valsartan precursor involves three key steps: N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis. researchgate.net

The table below outlines the reactor types used for the different steps in a continuous flow synthesis of a valsartan precursor:

| Reaction Step | Reactor Type | Reference |

| N-acylation | Coil Reactor | researchgate.net |

| Suzuki-Miyaura Cross-Coupling | Packed-Bed Reactor | d-nb.inforesearchgate.net |

| Methyl Ester Hydrolysis | Coil Reactor | researchgate.net |

Enzymatic Hydrolysis Applications in Synthetic Routes

Enzymatic reactions offer a high degree of selectivity and can be performed under mild conditions, making them attractive for pharmaceutical synthesis. In the context of valsartan synthesis, enzymatic hydrolysis has been considered as an alternative to chemical hydrolysis for the final ester deprotection step. europa.eu The goal is to minimize racemization and improve the purity of the final product. While chemical hydrolysis with aqueous sodium hydroxide is a viable option, the use of an immobilized enzyme is being explored for the hydrolysis of the methyl ester intermediate. europa.eu

Furthermore, enzymatic catalysis is being investigated for other key transformations in the synthesis of related compounds. For instance, in the synthesis of Sacubitril (B1662468) valsartan sodium, a transaminase is used for asymmetric amination, and an olefin reductase is employed for an efficient asymmetric reduction reaction, highlighting the potential of biocatalysis in producing chiral intermediates with high purity. google.com

Solid State Pharmaceutical Chemistry and Polymorphism Research of Valsartan Monosodium

Identification and Characterization of Valsartan (B143634) Polymorphic Forms

The solid-state landscape of valsartan is complex, encompassing crystalline polymorphs, amorphous forms, and solvates. Understanding the distinct structural characteristics of each form is essential for controlling the quality and performance of the final drug product.

Crystalline Forms: Discovery and Structural Analysis (e.g., Form E, Form F, Form XIII)

While valsartan is often utilized in its amorphous state, several crystalline forms have been discovered and characterized. researchgate.net These crystalline structures offer insights into the conformational flexibility of the valsartan molecule.

Form E: This highly crystalline form of valsartan was identified and characterized, presenting a different dissolution behavior and enhanced chemical stability compared to the amorphous form. researchgate.netscielo.br

Form F: An ethanol (B145695) solvate, designated as Form F, is another crystalline variant that has been structurally elucidated. researchgate.net

Other Crystalline Forms: Research has pointed to the existence of other polymorphic forms, sometimes resulting from different crystallization conditions or the presence of solvents. wbc.poznan.pl The pursuit of stable, crystalline forms of valsartan is driven by the need for improved handling during manufacturing and enhanced stability. google.com

The structural analysis of these crystalline forms reveals specific arrangements of valsartan molecules in the crystal lattice. For instance, the single-crystal structure of one form shows that the molecule adopts a cis conformation around the amide bond. worktribe.com

Amorphous Forms: Preparation Methods and Structural Arrangement (e.g., AR and AM forms)

The amorphous form of valsartan is of significant interest due to its potential for enhanced dissolution rates. researchgate.net However, not all amorphous forms are identical. Studies have distinguished between at least two types: the as-received (AR) form and a fully amorphous (AM) form, typically prepared by quench-cooling. worktribe.com

Preparation of amorphous valsartan can be achieved through methods like solvent evaporation. researchgate.net The resulting amorphous material's properties can be influenced by the preparation method and its thermal history. nih.gov

Structurally, these amorphous forms exhibit differences in their local arrangement. The AR form is characterized by a higher degree of structural organization compared to the AM form. nih.govresearchgate.net This distinction is evident in their conformational makeup. The AM form contains a nearly equal ratio of cis and trans conformers around the amide bond, whereas the AR form predominantly consists of one conformer. researchgate.netnih.gov

| Amorphous Form | Preparation | Structural Characteristics |

| AR (as-received) | Commercial source | Higher degree of structural arrangement, mainly one conformer. worktribe.comnih.gov |

| AM (fully amorphous) | Quench-cooling | Approximately equal ratio of cis-trans conformers. researchgate.netnih.gov |

Solvates and Hydrates of Valsartan Salts

In addition to polymorphs of the free acid, valsartan can form salts that can exist as solvates and hydrates. These forms incorporate solvent molecules, including water, into their crystal structures. google.com The formation of these solvates is not always predictable and depends on the specific solvent and crystallization conditions used. google.com

The disodium (B8443419) salt of valsartan, for instance, can exist in both amorphous and crystalline forms, including hydrated crystalline forms. google.comgoogle.com Similarly, calcium and magnesium salts of valsartan have been shown to form stable crystalline hydrates, such as a tetrahydrate for the calcium salt and a hexahydrate for the magnesium salt. google.com These hydrated salts can exhibit significantly different properties, including improved water solubility and high melting points, indicative of their stable crystal lattices. google.com

Advanced Analytical Techniques for Solid-State Characterization

A comprehensive understanding of the solid-state forms of valsartan monosodium relies on the application of various advanced analytical techniques. These methods provide crucial information about the crystal structure, molecular conformation, and local order within the solid material.

X-ray Powder Diffraction (PXRD) for Crystal Structure Determination

X-ray Powder Diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. It provides a unique fingerprint for each crystalline form based on the diffraction pattern produced by the interaction of X-rays with the crystal lattice.

PXRD has been instrumental in identifying and distinguishing between the different polymorphic forms of valsartan. researchgate.net For example, the PXRD pattern of crystalline valsartan Form E shows distinct peaks at specific 2θ angles, such as 9.40°, 10.84°, 11.62°, 14.02°, 17.82°, 18.76°, 26.58°, and 31.28°. scielo.br In contrast, amorphous forms of valsartan produce a broad, diffuse halo in their PXRD patterns, indicating the absence of long-range crystalline order. google.com This technique is also crucial for detecting crystallization in amorphous samples or polymorphic transitions during storage or processing. scielo.br

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy for Molecular Conformations and Local Order

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local chemical environment and molecular conformation within a solid sample. It is particularly valuable for characterizing both crystalline and amorphous materials. researchgate.net

For valsartan, SSNMR has been a primary tool for differentiating between the AR and AM amorphous forms. researchgate.netnih.gov Key findings from SSNMR studies include:

Conformational Analysis: 13C and 15N SSNMR have revealed the different ratios of cis and trans amide conformers in the AR and AM forms. worktribe.comnih.gov

Hydrogen Bonding: 1H ultra-fast Magic Angle Spinning (MAS) NMR has shown significant differences in the hydrogen bonding networks, particularly involving the tetrazole and carboxylic acid groups, between the two amorphous forms. researchgate.networktribe.com

Tautomeric State: 15N SSNMR has confirmed that in both amorphous forms, the tetrazole ring exists as the 1,2,3,4-tetrazole tautomer. researchgate.networktribe.com

Molecular Mobility: NMR relaxation time measurements have provided insights into the local and bulk molecular mobility, which can be correlated with the glass transition temperature and the physical stability of the amorphous materials. nih.gov

| Technique | Application in Valsartan Research | Key Information Obtained |

| PXRD | Identification and differentiation of crystalline polymorphs and amorphous forms. researchgate.netscielo.brgoogle.com | Crystal lattice structure, degree of crystallinity. scielo.brgoogle.com |

| SSNMR | Characterization of molecular conformation and local order in both crystalline and amorphous forms. nih.govresearchgate.net | cis-trans conformer ratios, hydrogen bonding patterns, tautomeric state, molecular mobility. researchgate.networktribe.comnih.gov |

Raman and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprinting

Raman and Fourier Transform Infrared (FTIR) spectroscopy are powerful non-destructive techniques used to obtain a vibrational fingerprint of a pharmaceutical solid. edinst.com These methods provide detailed information about the chemical structure and the solid-state arrangement of molecules, making them invaluable for distinguishing between different polymorphic forms of a compound like valsartan. edinst.comunpad.ac.id

In the study of valsartan, FTIR spectroscopy has been instrumental in identifying its various forms. The amorphous form of valsartan, which is often used in commercial products, displays a characteristic FTIR spectrum. researchgate.net Studies have shown that different amorphous forms of valsartan can be distinguished using FTIR in conjunction with other techniques like solid-state NMR and temperature-modulated differential scanning calorimetry (TMDSC). researchgate.net For instance, differences in the FTIR spectra helped characterize two distinct amorphous forms, designated AR and AM, which also exhibited different thermal properties and dissolution rates. researchgate.net

FTIR spectra are sensitive to changes in the molecular environment that occur during polymorphic transformations. When valsartan is recrystallized from different solvents, such as n-butyl acetate (B1210297) or acetonitrile (B52724), the resulting crystalline forms show significant differences in their IR spectra compared to the original amorphous material. unpad.ac.id These spectral differences serve as a key indicator of a phase transition. For example, the formation of hydrogen bonds between the carboxylic acid of valsartan and the nitrogen of a coformer like 4,4'-bipyridine (B149096) can be observed as broad bands in the FTIR spectrum. mdpi.com Similarly, proton transfer between valsartan and a coformer like trimethoprim (B1683648) is evident by the disappearance of the C=O stretching band of the carboxylic acid. mdpi.com

Raman spectroscopy complements FTIR by providing information on non-polar bonds and is also used to characterize different solid-state forms of valsartan. researchgate.net Together, these vibrational spectroscopy techniques offer a comprehensive fingerprint of the molecular structure and intermolecular interactions within the solid state of this compound, enabling researchers to identify and differentiate between its amorphous and various crystalline polymorphs. unpad.ac.idresearchgate.netmdpi.com

Thermal Analysis (DSC, TGA, TMDSC) for Phase Transitions and Stability

Thermal analysis techniques are crucial for investigating the phase transitions, stability, and thermodynamic properties of pharmaceutical solids. For valsartan, Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Temperature-Modulated Differential Scanning Calorimetry (TMDSC) have been extensively used. researchgate.netnih.govresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA studies on valsartan have shown that its decomposition begins at approximately 160°C. researchgate.netnih.gov The analysis typically reveals multiple mass loss stages corresponding to the thermal decomposition of the molecule. researchgate.net

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. DSC analysis of amorphous valsartan typically shows two endothermic events: one around 80°C, attributed to the evaporation of residual water, and another around 100°C, which is related to enthalpy relaxation, a characteristic of the amorphous glassy state. researchgate.netnih.gov The glass transition temperature (Tg) for fresh amorphous valsartan has been observed at approximately 76°C. researchgate.netnih.gov Recrystallization from different solvents leads to different polymorphic forms, which exhibit distinct DSC thermograms. nih.govresearchgate.net For example, the melting point of valsartan has been reported to be around 101°C or in the range of 116-117°C in different studies, highlighting the existence of various crystalline forms. researchgate.netsemanticscholar.org

Temperature-Modulated Differential Scanning Calorimetry (TMDSC) is an advanced technique that separates the total heat flow into reversing and non-reversing components. mt.com This is particularly useful for studying complex transitions in amorphous materials. researchgate.netmt.com In the case of valsartan, TMDSC has been used to separate the enthalpy relaxation (a non-reversing, kinetic event) from the change in heat capacity at the glass transition (a reversing, thermodynamic event). researchgate.netnih.gov The non-reversing part of the TMDSC signal corresponds to the enthalpy relaxation, while the reversing part clearly shows the glass transition, which for valsartan appears around 94°C in the reversing heat flow signal during the first heating of an aged sample. researchgate.net A second heating run of the same sample shows the glass transition at a lower temperature, around 74°C, which is closer to the true Tg of the unaged material. researchgate.netnih.gov

These thermal analysis techniques provide a comprehensive understanding of the solid-state behavior of this compound, its thermal stability, and the nature of its phase transitions.

Polymorphic Interconversion and Phase Transition Studies

The ability of a compound to exist in different crystalline forms, or polymorphs, is a critical aspect of pharmaceutical development. Valsartan exhibits polymorphism, and understanding the interconversion between these forms is essential for ensuring product quality and stability. unpad.ac.id

Influence of Crystallization Conditions and Solvents on Polymorphism

The choice of solvent and the conditions of crystallization have a profound impact on which polymorphic form of valsartan is produced. nih.govresearchgate.net Research has shown that recrystallizing valsartan from different organic solvents, such as acetonitrile, acetone, ethanol, and n-butyl acetate, can lead to the formation of different polymorphs. unpad.ac.idnih.govresearchgate.net

For example, a study comparing valsartan recrystallized from n-butyl acetate and acetonitrile found that the two solvents yielded different crystalline forms with distinct morphologies and IR spectra. unpad.ac.id The form obtained from n-butyl acetate was identified as a metastable phase, which tended to convert to the more stable form produced from acetonitrile. unpad.ac.id Another investigation into valsartan from two different sources (China and India) showed that recrystallization from water, acetonitrile, acetone, or ethanol, using methods with and without heating, resulted in significant differences in morphology, crystal structure, and dissolution rates. nih.govresearchgate.net These findings highlight that both the solvent and the thermal history (heating) during crystallization are key factors in determining the resulting polymorphic form of valsartan. nih.govresearchgate.net The ability to control these conditions is crucial for selectively producing a desired polymorph with optimal physicochemical properties.

Mechanically Induced Phase Transitions (Grinding)

Mechanical stress, such as grinding or milling, is a common operation in pharmaceutical manufacturing that can induce phase transitions in polymorphic substances. unpad.ac.id For valsartan, grinding has been shown to cause transformations between its different solid-state forms. unpad.ac.idunpad.ac.id

Studies have demonstrated that grinding can induce a transition from a metastable crystalline form to a more stable one. unpad.ac.idunpad.ac.id For instance, a metastable polymorph of valsartan obtained from recrystallization in n-butyl acetate was found to transform more readily into a stable crystalline form (similar to that obtained from acetonitrile) upon grinding compared to other forms. unpad.ac.id This is a critical consideration in pharmaceutical processing, as unintended polymorphic conversions during manufacturing steps like milling could alter the final product's properties. The grinding process can also lead to changes in crystal morphology, such as cleavage along crystal facets, which can impact dissolution properties. researchgate.net

Humidity and Temperature Effects on Solid-State Stability

Environmental factors such as humidity and temperature play a significant role in the solid-state stability and potential phase transformations of valsartan. unpad.ac.idscielo.br Valsartan is known to be hygroscopic, particularly in its amorphous form, meaning it readily absorbs moisture from the atmosphere. semanticscholar.orggoogle.com

Exposure to high humidity can induce crystallization or phase transitions. For example, studies have shown that amorphous valsartan can transform to a crystalline form (Form A) at 75% relative humidity (RH). researchgate.net The stability of different polymorphic forms of valsartan has been tested under various humidity conditions, such as 75% RH and 98% RH. unpad.ac.idunpad.ac.id These studies help to establish the most stable form under given storage conditions. For instance, one crystalline form, referred to as Form A, was identified as the thermodynamically stable anhydrate form with low hygroscopicity under ambient conditions. researchgate.net

Temperature is also a critical factor. While valsartan in the solid state has demonstrated stability when subjected to dry heat at 70°C for 60 days, elevated temperatures combined with humidity can accelerate degradation or phase changes. scielo.brconicet.gov.ar Stability tests under accelerated conditions, such as 40°C and 75% RH, are standard in pharmaceutical development to assess the long-term stability of the drug substance and its formulations. scielo.brgoogle.com Understanding the interplay between humidity and temperature is crucial for controlling the solid-state form of this compound and ensuring its stability throughout its shelf life.

Correlation between Solid-State Form and Pharmaceutical Performance

The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate performance in a dosage form. The arrangement of molecules in the crystal lattice or in an amorphous state directly influences a cascade of physical and chemical properties. These properties, in turn, affect the drug's manufacturability, stability, and bioavailability. For valsartan and its salt forms, such as this compound, research into polymorphism and solid-state chemistry reveals a significant correlation between the specific form of the drug substance and its pharmaceutical viability.

Influence on Long-Term Chemical Stability of Drug Substance

The long-term chemical stability of a drug substance is paramount to ensuring the safety and efficacy of a pharmaceutical product throughout its shelf life. The solid-state form plays a crucial role, as amorphous and various crystalline forms can exhibit significantly different degradation kinetics.

Generally, amorphous APIs are less stable than their crystalline counterparts due to their higher thermodynamic energy and molecular mobility. worktribe.comwbc.poznan.pl This holds true for valsartan, where the use of the amorphous form, despite potential bioavailability advantages, presents challenges related to chemical stability. researchgate.net The stability of valsartan can be compromised by factors such as heat and humidity, particularly when in contact with reactive excipients. scielo.brscielo.br

Compatibility studies are essential to identify potential interactions between the API and excipients that could lead to degradation. Research on valsartan has shown specific incompatibilities with commonly used pharmaceutical excipients. scielo.br When valsartan was mixed in a 1:1 ratio with crospovidone or hypromellose and stored under accelerated stability conditions (40°C and 75% relative humidity), significant degradation of the drug was observed. scielo.br The formation of degradation products was confirmed by the appearance of new peaks in the chromatograms. scielo.br In contrast, valsartan was found to be compatible with microcrystalline cellulose (B213188), titanium dioxide, and magnesium stearate (B1226849) under the same conditions. scielo.br

The creation of novel solid-state forms is a key strategy to enhance chemical stability. For example, newly discovered, highly crystalline forms of valsartan have demonstrated superior chemical stability compared to the marketed amorphous form. researchgate.net Similarly, forming a cocrystal, such as the one between sacubitril (B1662468) and valsartan, can improve the stability of the APIs. researchgate.net Formulating valsartan into solid self-nanoemulsifying drug delivery systems (S-SNEDDS) has also shown promise, with accelerated stability studies over six months revealing the formulation to be stable without significant changes in its physicochemical properties. nih.gov

| Binary Mixture (1:1 w/w) | Condition | Valsartan Degradation (%) | Conclusion | References |

|---|---|---|---|---|

| Valsartan + Crospovidone | 40°C / 75% RH for 1 month | ~9.17% | Incompatible | scielo.br |

| Valsartan + Hypromellose | 40°C / 75% RH for 1 month | Significant degradation (indicated by new peaks) | Incompatible | scielo.br |

| Valsartan + Microcrystalline Cellulose | 40°C / 75% RH for 1 month | No alteration detected | Compatible | scielo.br |

| Valsartan + Titanium Dioxide | 40°C / 75% RH for 1 month | No alteration detected | Compatible | scielo.br |

| Valsartan + Magnesium Stearate | 40°C / 75% RH for 1 month | No alteration detected | Compatible | scielo.br |

Pre Clinical Pharmacological Investigations and Molecular Mechanism of Action of Valsartan

Cellular and Molecular Mechanisms of Action (Beyond Receptor Blockade)

Beyond its primary role as an AT1 receptor antagonist, preclinical research has uncovered additional cellular and molecular mechanisms through which valsartan (B143634) exerts its effects.

Angiotensin II is known to be a potent stimulator of vascular smooth muscle cell (VSMC) proliferation, a key process in the development of atherosclerosis and vascular remodeling. karger.comnih.gov Preclinical studies have demonstrated that valsartan can inhibit this proliferation.

Research has shown that in cells stimulated with angiotensin II, valsartan can inhibit VSMC proliferation. nih.govajol.info One study found that valsartan inhibited angiotensin II-induced proliferation in human aortic smooth muscle cells by 41.6%. nih.gov The mechanism for this appears to involve the suppression of signaling pathways activated by angiotensin II. For instance, valsartan has been shown to inhibit the angiotensin II-induced expression of phospho-p42/44 mitogen-activated protein kinase (MAPK). ajol.info Another study indicated that valsartan activates adenosine (B11128) monophosphate-activated protein kinase (AMPK), which in turn suppresses the production of reactive oxygen species (ROS) and consequently attenuates VSMC proliferation. karger.com The combination of sacubitril (B1662468) and valsartan has also been found to significantly reduce VSMC proliferation and migration induced by angiotensin II, partly through the downregulation of the Notch1/Jagged1 signaling pathway and the ERK1/2 pathway. nih.gov

Upregulation of Heme Oxygenase-1 (HO-1) and Downregulation of AT1 Receptor

Pre-clinical studies have demonstrated that valsartan exerts vascular protective effects beyond its primary role as an angiotensin II type 1 (AT1) receptor antagonist. One key mechanism involves the upregulation of Heme Oxygenase-1 (HO-1), an enzyme with significant antioxidant and anti-inflammatory properties. In a study using a rat model of balloon-injured aortic arteries, treatment with valsartan was found to decrease neointimal hyperplasia, a key process in restenosis. consensus.appnih.gov This beneficial effect was associated with a significant increase in both HO-1 protein and mRNA expression. nih.gov Concurrently, valsartan treatment led to the downregulation of the AT1 receptor, further contributing to its vascular protective effects. consensus.appnih.gov The upregulation of HO-1 is considered a crucial element in the vasoprotective action of valsartan, helping to mitigate vascular smooth muscle cell proliferation and intimal thickening. consensus.appnih.gov

Suppression of Reactive Oxygen Species (ROS) and NF-κB Activity

Valsartan has been shown to possess significant anti-inflammatory and antioxidant properties by targeting key cellular pathways. Research has demonstrated that valsartan can suppress the generation of reactive oxygen species (ROS) in leukocytes, including both polymorphonuclear and mononuclear cells. oup.comoup.com This reduction in oxidative stress is a critical aspect of its protective effects. In one study, valsartan administration to normal subjects resulted in a greater than 40% decrease in ROS generation by these cells. oup.comoup.comnih.gov

Furthermore, valsartan has been observed to inhibit the activity of nuclear factor-kappa B (NF-κB), a crucial transcription factor that regulates inflammatory responses. oup.comoup.com This suppression of NF-κB is evidenced by reduced binding to its consensus sequence and decreased levels of the p65 protein, a component of the NF-κB heterodimer. oup.comoup.com The inhibition of NF-κB activity by valsartan contributes to its comprehensive anti-inflammatory effects at both the cellular and molecular levels. oup.comoup.com Studies have also shown that valsartan can attenuate oxidative stress and NF-κB activation in the context of myocardial ischemia and reperfusion. nih.gov

Enhancement of Nitric Oxide Bioavailability via Src/PI3K/Akt Signaling Pathway

Valsartan enhances the bioavailability of nitric oxide (NO), a critical molecule for vasodilation and endothelial function, through a complex signaling cascade. nih.govoup.com In endothelial cells, valsartan has been shown to increase NO production. nih.govoup.com This effect is mediated by the Src/PI3K/Akt signaling pathway. nih.govoup.com Valsartan treatment leads to the phosphorylation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO, thereby increasing its activity without altering the total protein level of eNOS. nih.govoup.com

Interestingly, valsartan also induces the phosphorylation of the AT1 receptor itself, a process dependent on Src but not PI3K. nih.govoup.com Furthermore, valsartan disrupts the interaction between the AT1 receptor and eNOS, an action that relies on the integrity of the Src/PI3K/Akt signaling pathway. nih.govoup.com This multifaceted mechanism highlights a novel vasoprotective role for valsartan in promoting NO production and improving endothelial health. nih.govoup.com

Exploratory Pre-clinical Pharmacodynamics in Disease Models

Vascular Protective and Anti-inflammatory Effects in Animal Models

In various animal models, valsartan has demonstrated significant vascular protective and anti-inflammatory effects. In a rat model of acute lung injury induced by lipopolysaccharide (LPS), valsartan treatment improved pulmonary function, reduced pathological lung damage, and decreased the recruitment of neutrophils. nih.gov It also attenuated oxidative stress and inhibited the overproduction of inflammatory cytokines. nih.gov Similarly, in a streptozotocin-induced diabetic rat model, valsartan protected against vascular dysfunction. japsonline.com

Studies in endothelial nitric oxide synthase-deficient mice, a model of cardiovascular and renal injury, showed that valsartan suppressed cardiac hypertrophy, inflammation, and fibrosis. ahajournals.org It also prevented arterial intimal thickening after injury and reduced urinary albumin excretion and glomerulosclerosis. ahajournals.org These beneficial effects were linked to a significant reduction in oxidative stress in the affected tissues. ahajournals.org Furthermore, in a rat model of inflammation, valsartan exhibited anti-inflammatory effects comparable to aspirin. makhillpublications.co

| Animal Model | Key Findings | Reference |

|---|---|---|

| LPS-induced acute lung injury in mice | Improved pulmonary function, reduced lung injury and inflammation. | nih.gov |

| Streptozotocin-induced diabetic rats | Protected against vascular dysfunction. | japsonline.com |

| eNOS-deficient mice | Suppressed cardiac hypertrophy, inflammation, and fibrosis; reduced oxidative stress. | ahajournals.org |

| Carrageenan-induced paw edema in rats | Demonstrated anti-inflammatory effects comparable to aspirin. | makhillpublications.co |

Neuroprotective and Antidepressant Effects (e.g., hippocampal neurogenesis, BDNF expression)

Pre-clinical research suggests that valsartan may exert neuroprotective and antidepressant-like effects. In a mouse model of unpredictable chronic mild stress, chronic administration of valsartan was found to reverse depressive and anxiety-like behaviors. nih.gov This behavioral improvement was associated with the promotion of hippocampal neurogenesis, the birth of new neurons in the hippocampus, and an increase in the expression of brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal survival and growth. consensus.appnih.govresearchgate.net

The study observed that mice subjected to chronic stress had impaired hippocampal neurogenesis and reduced BDNF levels, both of which were restored after treatment with valsartan. nih.govresearchgate.net These findings suggest that the antidepressant and anxiolytic properties of valsartan may be mediated, at least in part, by its ability to stimulate neurogenesis and enhance BDNF expression in the hippocampus. nih.govresearchgate.net

| Animal Model | Key Findings | Reference |

|---|---|---|

| Unpredictable chronic mild stress in mice | Reversed depressive and anxiety-like behaviors, increased hippocampal neurogenesis, and elevated BDNF protein levels. | consensus.appnih.govresearchgate.net |

Effects on Cardiac Remodeling and Atrial Fibrillation

Valsartan has shown promise in attenuating cardiac remodeling and reducing the susceptibility to atrial fibrillation (AF) in pre-clinical models. In a rabbit model of AF induced by rapid atrial pacing, the combination of sacubitril and valsartan was found to attenuate both atrial electrical and structural remodeling. nih.gov This treatment reversed the enlargement of the atrium and right ventricle, reduced myocardial fibrosis, and decreased the inducibility of AF. nih.gov The mechanism appeared to involve the inhibition of changes in key signaling molecules like collagen I and III, NT-proBNP, and calcineurin. nih.gov

In a canine model of chronic atrial rapid-pacing, valsartan treatment significantly inhibited the inducibility and duration of AF. karger.com This effect was associated with the prevention of atrial parasympathetic remodeling, a process implicated in the pathogenesis of AF. karger.com Valsartan was found to suppress the increased density of choline (B1196258) acetyltransferase (ChAT)-positive nerves and the upregulation of neurturin in the atria of paced canines. karger.com Furthermore, in castrated male mice, a model for testosterone (B1683101) deficiency-related AF, valsartan reduced the susceptibility to AF by preventing the prolongation of the action potential and improving atrial conduction. nih.gov

| Animal Model | Key Findings | Reference |

|---|---|---|

| Rapid atrial pacing in rabbits (with Sacubitril) | Attenuated atrial electrical and structural remodeling, reduced myocardial fibrosis, and decreased AF inducibility. | nih.gov |

| Chronic atrial rapid-pacing in canines | Inhibited AF inducibility and duration by preventing atrial parasympathetic remodeling. | karger.com |

| Castrated male mice | Reduced AF susceptibility by preventing action potential prolongation and improving atrial conduction. | nih.gov |

Antiglycooxidant Properties and Protein Glycation Reduction

Pre-clinical and clinical investigations have revealed that valsartan possesses significant antiglycooxidant properties, playing a role in the reduction of protein glycation. This action extends beyond its primary function as an angiotensin II type 1 (AT1) receptor antagonist. researchgate.netconsensus.appnih.gov The process of glyco-oxidation, a combination of glycation and oxidation, leads to the formation of Advanced Glycation End Products (AGEs). nih.gov These products are implicated in the pathophysiology of various age-related and chronic diseases. nih.gov Valsartan's ability to interfere with this process suggests a broader therapeutic potential. consensus.appnih.gov

The proposed mechanisms for valsartan's antiglycation effects include the chelation of transition metals and an antioxidant activity that scavenges reactive oxygen species (ROS). nih.govmdpi.com By targeting the precursors of AGEs, valsartan helps mitigate the irreversible modification of proteins. nih.gov Studies have demonstrated that valsartan can downregulate oxidative stress, thereby inhibiting the expression of the Receptor for Advanced Glycation End Products (RAGE). nih.gov

Detailed Research Findings

In Vitro Studies

Laboratory research using bovine serum albumin (BSA) as a model protein has substantiated the antiglycooxidant effects of valsartan. researchgate.netnih.gov In these experiments, various agents like glucose, fructose, and methylglyoxal (B44143) (MGO) were used to induce glycation and oxidation. nih.gov When incubated with these agents, valsartan significantly lowered the concentrations of protein oxidation and glycation products. researchgate.netnih.gov Its performance was found to be comparable to well-known antiglycation agents and antioxidants such as aminoguanidine (B1677879) and N-acetylcysteine. researchgate.netnih.govnih.gov

In a glucose-induced glycation model, valsartan reduced protein carbonyls (PC) to 84% and advanced oxidation protein products (AOPP) to 79% of the levels seen in the control group. nih.gov When glycation was induced by fructose, the reductions were even more pronounced, with PC levels at 81% and AOPP levels at 58% of the control. nih.gov Furthermore, these studies showed that valsartan significantly increased the antioxidant activity of albumin. researchgate.netnih.gov Another study on human glomerular mesangial cells found that valsartan dose-dependently inhibited the AGE-induced overexpression of RAGE and the generation of ROS. nih.gov

Table 1: In Vitro Effect of Valsartan on Protein Oxidation Markers

| Glycating Agent | Marker | Outcome (% of Control) |

|---|---|---|

| Glucose | Protein Carbonyls (PC) | 84% |

| Glucose | Advanced Oxidation Protein Products (AOPP) | 79% |

| Fructose | Protein Carbonyls (PC) | 81% |

| Fructose | Advanced Oxidation Protein Products (AOPP) | 58% |

Data derived from an in vitro study on bovine serum albumin (BSA). nih.gov

In Vivo and Clinical Studies

Research in animal models and human subjects further supports the antiglycoxidant capacity of valsartan. In a study involving diabetic animals, treatment with valsartan normalized the accumulation of the specific AGE, N(epsilon)-(carboxymethyl)lysine (CML), in both kidney and skin tissues. nih.gov However, its effect on other AGEs, such as pentosidine (B29645), was more modest, suggesting that its inhibitory actions may vary depending on the specific type of AGE. nih.gov

Clinical studies in patients with diabetes mellitus and hypertension have yielded significant findings. One such study observed that after three months of valsartan therapy, plasma pentosidine levels decreased by 30%. nih.gov Urinary pentosidine concentrations showed a 40% decrease after three months, with a further significant reduction after six months of treatment. nih.gov Similarly, plasma CML levels progressively decreased over a six-month period. nih.gov A separate 12-month study on hypertensive type 2 diabetic patients found that valsartan treatment significantly decreased serum AGEs and urinary 8-isoprostane levels, an oxidative stress marker, independent of changes in blood pressure. jst.go.jpnih.gov These findings underscore valsartan's role in mitigating glycation and oxidative stress in a clinical setting. nih.govjst.go.jpnih.gov

Table 2: Clinical Research Findings on Valsartan's Effect on Glycation Markers

| Marker | Sample Type | Duration of Therapy | Result |

|---|---|---|---|

| Pentosidine | Plasma | 3 Months | 30% decrease nih.gov |

| Pentosidine | Urine | 3 Months | 40% decrease nih.gov |

| Pentosidine | Urine | 6 Months | Further significant reduction from baseline nih.gov |

| N(epsilon)-(carboxymethyl)lysine (CML) | Plasma | 3-6 Months | Progressive decrease nih.gov |

| N(epsilon)-(carboxymethyl)lysine (CML) | Urine | 6 Months | Statistically significant reduction nih.gov |

| Advanced Glycation End Products (AGEs) | Serum | 6-12 Months | Significant decrease (P < 0.05) jst.go.jpnih.gov |

| 8-isoprostane | Urine | 6-12 Months | Significant decrease (P < 0.05) jst.go.jpnih.gov |

Data compiled from clinical studies on patients with diabetes and hypertension. nih.govjst.go.jpnih.gov

Pre Clinical Drug Metabolism and Pharmacokinetic Dmpk Research of Valsartan

Pre-clinical Absorption and Distribution Studies

The absorption and distribution of valsartan (B143634) have been characterized in several animal species, revealing important species-specific differences and physicochemical properties that influence its pharmacokinetic profile.

Pre-clinical studies have demonstrated that the absorption and distribution of valsartan exhibit some variability across different animal species. In rats, marmosets, and humans, valsartan is absorbed to a moderate extent. europa.eu The volume of distribution is noted to be greater in rats and marmosets compared to humans. hres.ca Following oral administration, the absorption of valsartan ranged from approximately 20-70% in various animal species. fda.gov In dogs, the exposure to valsartan was observed to be three times higher when administered as part of a combination product (LCZ696) compared to a physical combination with another compound, suggesting enhanced absorption from the combination formulation. fda.gov

The pharmacokinetic patterns in the rat, marmoset, and human show a fairly similar pattern for absorption, distribution, metabolism, and excretion. hres.ca However, some differences in plasma clearance and half-life have been observed. For instance, rats exhibit a higher plasma clearance and shorter terminal half-life for amlodipine, a drug often co-administered with valsartan, compared to dogs, mice, and humans. europa.eu

The solubility and absorption of valsartan are influenced by pH. Valsartan demonstrates pH-dependent solubility, with high solubility in the pH range of 5-8 and limited solubility at a pH of 3 and lower. pharmacophorejournal.com In vitro studies using Caco-2 cells, a model of intestinal absorption, have shown that the absorption rate of valsartan decreases as the pH increases from 6 to 7.5. fabad.org.tr This suggests that the acidic environment of the upper gastrointestinal tract may favor its absorption. uoa.gr The compound's hydrophilic character at physiological pH is indicated by its partition coefficient (log P = 1.499). fabad.org.tr

The improved dissolution of valsartan in solid dispersion formulations has been shown to be pH-independent, leading to enhanced oral exposure in rats. researchgate.net

Valsartan is highly bound to plasma proteins across various species. In vitro studies using equilibrium dialysis with 14C-labeled valsartan have determined the extent of protein binding. nih.gov In human serum, the binding is approximately 96%, with albumin being the primary binding protein (92%). europa.eunih.govresearchgate.netresearchgate.net The binding to alpha 1-acid glycoprotein (B1211001) is low (22%), and binding to gamma globulins is negligible. europa.eunih.govresearchgate.netresearchgate.net

High protein binding has also been observed in several animal species:

Marmoset: 95-96% europa.eu

Rat: 96-98% europa.eu

Dog: 95-97% europa.eu

Rabbit: 90-98% europa.eu

Mouse: 75-89% (lower than other species) europa.eu

Despite its high degree of protein binding, in vitro studies have shown that valsartan is not displaced by other highly protein-bound drugs such as diclofenac, warfarin, furosemide, and hydrochlorothiazide. europa.euresearchgate.netresearchgate.net

Table 1: In Vitro Plasma Protein Binding of Valsartan in Various Species

| Species | Protein Binding (%) | Primary Binding Protein |

|---|---|---|

| Human | 96% | Albumin (92%) |

| Marmoset | 95-96% | Not Specified |

| Rat | 96-98% | Not Specified |

| Dog | 95-97% | Not Specified |

| Rabbit | 90-98% | Not Specified |

| Mouse | 75-89% | Not Specified |

Data sourced from multiple pre-clinical studies. europa.eunih.govresearchgate.netresearchgate.net

Following administration, valsartan distributes to various tissues. In rats, distribution is rapid, with the drug being found mainly in the blood, plasma, liver, lung, and renal cortex. hres.ca The steady-state volume of distribution is relatively small, around 17 L in humans, which indicates that valsartan does not distribute extensively into tissues. hres.capharmacophorejournal.comdrugbank.comnih.gov This limited distribution to extravascular tissues is consistent with its high plasma protein binding. pharmacophorejournal.com

Pre-clinical studies indicate that valsartan has very limited permeability across the blood-brain barrier. fda.gov In studies with radiolabeled valsartan, concentrations of radioactivity in the brain and cerebrospinal fluid were below the limit of detection. fda.gov However, some research suggests that valsartan may have beneficial effects on the blood-brain barrier dysfunction associated with conditions like diabetes. tandfonline.comresearchgate.net In a mouse model of Alzheimer's disease, the brain-to-plasma concentration ratio of valsartan was not significantly different between wild-type and transgenic mice. nih.gov Another study noted that LBQ657, the active metabolite of sacubitril (B1662468) (often co-administered with valsartan), crosses the blood-brain barrier to a small extent (0.28%). nih.gov

Tissue Distribution Profiling (e.g., liver, lung, renal cortex)

Metabolic Pathways and Enzyme Involvement

Valsartan undergoes minimal metabolism in both animals and humans, with only about 20% of a dose being recovered as metabolites. fabad.org.trdrugbank.com The primary metabolite is valeryl 4-hydroxy valsartan, which is pharmacologically inactive. fabad.org.trnih.govtandfonline.com This metabolite accounts for approximately 9% of the administered dose. fabad.org.trtandfonline.com

In vitro metabolism studies using recombinant CYP450 enzymes have identified the CYP2C9 isoenzyme as being responsible for the formation of valeryl 4-hydroxy valsartan. drugbank.comresearchgate.net However, valsartan does not significantly inhibit CYP450 isozymes at clinically relevant concentrations, suggesting a low potential for CYP450-mediated drug interactions. fabad.org.trdrugbank.com Some studies have indicated that the enzymes responsible for valsartan metabolism have not been definitively identified and may not be CYP450 isozymes. hres.cafabad.org.tr

In vitro studies with hepatocytes from various species, including rats, dogs, marmosets, cynomolgus monkeys, and humans, have shown that the marmoset is the most relevant animal model for human metabolism, as it produces the most abundant human metabolite, 4-hydroxyvalsartan. researchgate.nettandfonline.com

Table 2: Pre-clinical Metabolic Profile of Valsartan

| Metabolite | Percentage of Dose | Pharmacological Activity | Metabolic Enzyme |

|---|---|---|---|

| Valeryl 4-hydroxy valsartan | ~9% | Inactive | CYP2C9 |

Data sourced from multiple pre-clinical and clinical studies. fabad.org.trdrugbank.comnih.govtandfonline.comresearchgate.net

Identification and Activity of Primary Metabolites

In pre-clinical animal models, as well as in humans, valsartan undergoes limited metabolism. europa.eunih.gov Approximately 20% of a dose is recovered as metabolites. nih.govfda.gov The primary metabolite identified is valeryl 4-hydroxy valsartan. nih.govfda.govdrugbank.com This metabolite is considered essentially inactive, with an affinity for the angiotensin II type 1 (AT1) receptor that is about 200 times less than that of the parent compound, valsartan. nih.govfda.gov In the marmoset, an inactive, hydroxylated metabolite has been recovered from excreta. europa.eu A minor degree of glucuronidation has been observed in rats. europa.eu

Excretion and Clearance Mechanisms in Pre-clinical Models

The elimination of valsartan in pre-clinical models is predominantly through excretion of the unchanged drug. europa.eu

Contribution of Renal Excretion

Renal excretion represents a minor pathway for the elimination of valsartan in pre-clinical species. europa.eu In rats, less than 2.5% of the dose was recovered in urine, and in marmosets, urinary recovery was 16% or less. europa.eu Following intravenous administration in rats, renal clearance accounted for approximately 30% of the total plasma clearance. fda.govpharmacophorejournal.com Studies in a rat model of renovascular hypertension showed that valsartan treatment affected aminopeptidase (B13392206) activities in the kidney, which are involved in the metabolism of local peptides controlling blood pressure. nih.gov

Role of Transporters (e.g., MRP2, OATP1B1, OATP1B3) in Elimination

Transporter proteins play a crucial role in the hepatobiliary elimination of valsartan. In vitro and in vivo studies in rats have identified the multidrug resistance-associated protein 2 (MRP2), also known as cMOAT, as a key transporter responsible for approximately 50% of the biliary excretion of valsartan. europa.eu Further investigations suggest that other transporters, likely from the MRP family, also contribute to its elimination. europa.eu

For hepatic uptake, valsartan has been identified as a substrate for the organic anion-transporting polypeptides OATP1B1 and OATP1B3. europa.eunih.govresearchgate.net Studies using transporter-expressing cell systems have confirmed that these uptake transporters are responsible for the entry of valsartan into hepatocytes. nih.gov The subsequent efflux into the bile is then primarily mediated by MRP2. nih.govresearchgate.net The importance of MRP2 was further demonstrated in Mrp2-deficient rats, which showed markedly delayed plasma elimination and severely impaired biliary excretion of valsartan. nih.govresearchgate.net

Pre-clinical Drug-Drug Interaction Studies

Pre-clinical data indicate a low potential for clinically significant drug-drug interactions with valsartan. europa.eu Its minimal metabolism and lack of significant inhibition of major CYP450 enzymes suggest that it is unlikely to alter the metabolism of co-administered drugs that are substrates for these enzymes. europa.eudrugbank.com

However, interactions involving drug transporters are possible. Since valsartan is a substrate for OATP1B1, OATP1B3, and MRP2, co-administration with drugs that inhibit or are also substrates for these transporters could potentially alter its pharmacokinetics. researchgate.netdovepress.com For example, a study investigating the interaction between rosuvastatin (B1679574) and valsartan, which share these transporters, was conducted. dovepress.com Another pre-clinical study in rats investigated the interaction between valsartan and bestatin, finding that valsartan inhibited the intestinal absorption and renal excretion of bestatin, potentially through interactions with transporters like PEPT1 and OAT1/3. nih.gov A study combining valsartan and simvastatin (B1681759) in healthy subjects showed some changes in the pharmacokinetic parameters of both drugs, but these were considered unlikely to be clinically relevant. nih.gov

Interaction with Transporters

Preclinical in vitro studies have established that active transport mechanisms are significantly involved in the disposition of valsartan. Research using human liver tissue and various cell lines indicates that valsartan is a substrate for several key drug transporters nafdac.gov.ng.

Specifically, valsartan has been identified as a substrate of the hepatic uptake transporters Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and OATP1B3 nafdac.gov.ngeuropa.eueuropa.eudovepress.comresearchgate.netexamine.com. These transporters are crucial for the uptake of drugs from the blood into hepatocytes. One study quantified the relative contributions of these transporters, suggesting that OATP1B3 was responsible for approximately 73% of valsartan transport, while OATP1B1 contributed about 27% researchgate.net.

For efflux from the liver into the bile, valsartan is a substrate of the Multidrug Resistance-Associated Protein 2 (MRP2), also known as cMOAT nafdac.gov.ngeuropa.eueuropa.euresearchgate.netmdpi.comeuropa.eu. The main elimination pathway for valsartan is believed to be hepatic canalicular transport mediated by MRP2 europa.eu. In addition to hepatic transporters, valsartan has been shown to be transported by the renal transporters OAT1 and OAT3 europa.euresearchgate.net.

Regarding its potential to inhibit transporters, in vitro studies have shown that valsartan does not inhibit P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) researchgate.net. However, it was found to inhibit the activity of both OAT1 and OAT3 researchgate.net.

| Transporter | Role | Finding | Reference |

|---|---|---|---|

| OATP1B1 | Hepatic Uptake | Substrate | nafdac.gov.ngeuropa.eueuropa.euresearchgate.netexamine.com |

| OATP1B3 | Hepatic Uptake | Substrate | europa.eueuropa.euresearchgate.net |

| MRP2 | Hepatic Efflux | Substrate | nafdac.gov.ngeuropa.eueuropa.euresearchgate.netmdpi.com |

| OAT1 | Renal Uptake | Substrate & Inhibitor | europa.euresearchgate.net |

| OAT3 | Renal Uptake | Substrate & Inhibitor | europa.euresearchgate.net |

| P-glycoprotein (P-gp) | Efflux | Not an inhibitor | researchgate.net |

| BCRP | Efflux | Not an inhibitor | researchgate.net |

Impurity Profiling and Degradation Product Analysis Research of Valsartan

Forced Degradation Studies and Stress Testing of Valsartan (B143634)

Forced degradation, or stress testing, is a pivotal process in the development of pharmaceuticals. It provides insight into the intrinsic stability of a drug molecule and helps in the development of stability-indicating analytical methods. As per the guidelines from the International Council for Harmonisation (ICH), subjecting the API to various stress conditions like acid and base hydrolysis, oxidation, heat, and light is essential. asianpubs.orgakjournals.com

Valsartan demonstrates susceptibility to degradation under acidic conditions. asianpubs.orgasianjpr.com Studies involving refluxing in hydrochloric acid (HCl) have consistently shown the formation of specific degradation products. akjournals.comacgpubs.orgconicet.gov.ar Treatment with 1 M HCl under reflux for two hours resulted in two degradation products with RF values of 0.07 and 0.50, corresponding to 6.89% and 58.35% degradation, respectively. akjournals.com

One major degradation product formed during acid hydrolysis was identified as DP-3. asianpubs.orgconicet.gov.ar Further analysis using mass spectrometry revealed the formation of two co-eluting degradation products. While High-Performance Liquid Chromatography with a Photodiode Array (HPLC-PDA) detector failed to show significant degradation, HPLC-Mass Spectrometry (HPLC-MS) analysis identified ions at m/z 352 and m/z 306, corresponding to protonated molecules of two hydrolytic degradation products. scielo.brscielo.br Another study identified a degradation product at m/z 350.50, which was characterized as 2-methyl-N-{[2'-(1H-tetrazol-5-yl) biphenyl-3-yl] methyl} propan-1-amine. asianjpr.com

| Stress Condition | Degradation Product (DP) | Analytical Method | Observed m/z or RF Value | Reference |

|---|---|---|---|---|

| 1 N HCl, 70°C, 1 hr | 2-methyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-3-yl]methyl}propan-1-amine | LC-MS | - | acgpubs.org |

| Acid Hydrolysis | DP-3 | HPLC | - | asianpubs.orgconicet.gov.ar |

| 1 M HCl, reflux, 2 hr | DP 1 | HPTLC | RF 0.07 | akjournals.com |

| 1 M HCl, reflux, 2 hr | DP 2 | HPTLC | RF 0.50 | akjournals.com |

| Acid Hydrolysis | Hydrolysis Product 1 | HPLC-MS | m/z 352 | scielo.brscielo.br |

| Acid Hydrolysis | Hydrolysis Product 2 | HPLC-MS | m/z 306 | scielo.brscielo.br |

| Acid Hydrolysis | 2-methyl-N-{[2'-(1H-tetrazol-5-yl) biphenyl-3-yl] methyl} propan-1-amine | UPLC/Q-TOF-MS | m/z 350.50 | asianjpr.com |

Valsartan is also susceptible to oxidative stress. asianjpr.comajpaonline.com Studies have been conducted using hydrogen peroxide (H₂O₂) to induce degradation. asianjpr.comacgpubs.org When subjected to 3% H₂O₂, a degradation product with an m/z value of 334.50 was identified. asianjpr.com This product was characterized as N-methyl-N-{[2'-(1H-tetrazol-5-yl) biphenyl-3-yl] methyl} pentanamide. asianjpr.com In studies on the combined sacubitril (B1662468)/valsartan formulation, oxidative stress (15% H₂O₂ at 60°C) led to the formation of known impurities DIA-SAC and Cyc-SAC, along with two major unknown degradation products. japsonline.com

| Stress Condition | Degradation Product (DP) | Analytical Method | Observed m/z or RRT | Reference |

|---|---|---|---|---|

| 3% H₂O₂, Room Temp, 24 hr | N-methyl-N-{[2'-(1H-tetrazol-5-yl) biphenyl-3-yl] methyl} pentanamide | UPLC/Q-TOF-MS | m/z 334.50 | asianjpr.com |

| 30% H₂O₂, Room Temp, 24 hr | N-methyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}pentanamide | LC-MS | - | acgpubs.org |

| 15% H₂O₂, 60°C, 30 min | Unknown DP 1 | UHPLC | RRT 0.79 | japsonline.com |

| 15% H₂O₂, 60°C, 30 min | Unknown DP 2 | UHPLC | RRT 1.05 | japsonline.com |

Exposure to light can induce significant degradation of Valsartan, leading to the formation of several photoproducts. conicet.gov.ar When exposed to UV-vis radiation (λ > 320 nm), two previously unknown degradation products, DP-1 and DP-2, were detected by HPLC. researchgate.net Further studies under aerobic irradiation conditions revealed additional degradation pathways, leading to the characterization of three previously unknown products. lgcstandards.com The primary degradative processes identified were decarboxylation, which is the fastest pathway, followed by cyclization. lgcstandards.com

In-depth photocatalytic degradation studies using catalysts like TiO₂ and g-C₃N₄ have elucidated complex degradation mechanisms. mdpi.comresearchgate.net With a g-C₃N₄ catalyst, the main pathways include decarboxylation with subsequent oxidation, hydroxylation of the biphenyl (B1667301) or tetrazole moiety, and cleavage of the C–N bond. mdpi.comresearchgate.net When TiO₂ is used, cyclization products are abundant, and hydroxylation occurs at the initial stages. mdpi.comresearchgate.net Interestingly, one study reported that Valsartan was stable under photolytic conditions, which contrasts with several other findings. asianjpr.comasianjpr.com

| Stress Condition | Proposed Pathway/Product | Key Findings | Reference |

|---|---|---|---|

| UV-vis radiation (λ > 320 nm) | Formation of DP-1 and DP-2 | Two previously unknown compounds detected by HPLC. | researchgate.net |

| UV-light lab reactor | Decarboxylation, Cyclization, Formation of Formamide 7 and Amide 9 | Three previously unknown degradation products isolated and characterized. Decarboxylation is the fastest pathway. | lgcstandards.com |

| g-C₃N₄ photocatalysis | Decarboxylation, Hydroxylation, C–N bond cleavage | Multiple degradation pathways identified through LC-HRMS. | mdpi.comresearchgate.net |

| TiO₂ photocatalysis | Cyclization, Hydroxylation | Cyclization products are abundant; hydroxylation is an early-stage event. | mdpi.comresearchgate.net |

| Photolytic Stress | No degradation | Contrasting finding where the drug was found to be stable under light. | asianjpr.com |

Valsartan exhibits considerable stability under thermal and humidity stress. conicet.gov.arscielo.br In one study, powdered Valsartan was exposed to dry heat at 80°C and 65% relative humidity for 60 days, with results showing the drug remained stable. conicet.gov.ar Another study confirmed that heat and moisture are not significant factors in promoting the degradation of Valsartan in its isolated form. scielo.br However, stress testing protocols often include thermal degradation, such as exposing the drug to 105°C for 12 hours or 60°C for 15 hours, and humidity stress at conditions like 90% RH for 7 days, to ensure the stability-indicating nature of analytical methods. scirp.org

Photodegradation Pathways and Identification of Novel Products

Advanced Analytical Methodologies for Impurity Identification and Quantification

The detection, separation, and quantification of impurities in Valsartan rely on sophisticated analytical techniques. The choice of method is crucial for ensuring that all potential process-related impurities and degradation products are accurately monitored.

High-Performance Liquid Chromatography (HPLC) is the most widely applied technique for impurity profiling of Valsartan due to its high selectivity and specificity. researchgate.netglobalresearchonline.net Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for the simultaneous determination of Valsartan and its impurities. ajpaonline.comscirp.org

These methods typically utilize a C18 column, such as an Inertsil ODS or XSelect HSS T3, with a gradient or isocratic elution. ajpaonline.comscirp.org The mobile phase often consists of an aqueous component (like 0.1% orthophosphoric acid) and an organic solvent (such as acetonitrile). scirp.org Detection is commonly performed using a PDA detector at wavelengths around 230 nm or 265 nm. ajpaonline.comscirp.org

HPLC methods have been validated according to ICH guidelines for parameters including specificity, linearity, precision, accuracy, and robustness, demonstrating their suitability for routine quality control and stability studies. asianpubs.orgscirp.org For instance, a method was developed showing linearity over a concentration range of 80-240 ppm with a correlation coefficient (r²) of 0.999. The limit of quantification for Valsartan impurities like VAL RC-B and VAL RC-C has been reported to be as low as 0.085 µg/mL and 0.327 µg/mL, respectively. scirp.org The coupling of HPLC with mass spectrometry (LC-MS) provides an even more powerful tool, enabling the structural elucidation of unknown degradation products. scielo.brresearchgate.net

| Column Type | Mobile Phase Composition | Flow Rate | Detection Wavelength | Application | Reference |

|---|---|---|---|---|---|

| L1 (C18), 250 x 4.6 mm; 5 µm | Gradient: Solvent A (0.1% Ortho phosphoric acid), Solvent B (Acetonitrile) | 1.0 mL/min | 265 nm | Quantification of impurities in FDC tablets | scirp.org |

| SHIMADZU LC2010C HT | Acetonitrile (B52724):Water:Glacial Acetic Acid (50:50:0.1 v/v/v) | 1.0 mL/min | 230 nm | Stability-indicating assay | |

| Inertsil ODS-3v; 150 × 4.6 mm; 5 µm | Gradient method | 1.0 mL/min | 230 nm | Determination of Valsartan and its impurities | ajpaonline.com |

| Acquity BEH C-18, 100 x 2.1 mm, 1.7 µm | - | - | - | Validated for assay determination of Valsartan API | asianpubs.org |

| XSelect HSS T3 Column | Modified from previous method | - | 245 nm | Quantification of nitrosamine (B1359907) impurities | |